molecular formula C11H21NO3 B7894757 Tert-butyl (piperidin-4-yloxy)-acetate CAS No. 144412-03-3

Tert-butyl (piperidin-4-yloxy)-acetate

Cat. No.: B7894757
CAS No.: 144412-03-3
M. Wt: 215.29 g/mol
InChI Key: PCOKVBQRZCEGTJ-UHFFFAOYSA-N
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Description

Tert-butyl (piperidin-4-yloxy)-acetate is a chemical compound characterized by a tert-butyl ester group linked to a piperidin-4-yloxy moiety via an acetate bridge. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for modifying piperidine-based scaffolds .

Properties

IUPAC Name

tert-butyl 2-piperidin-4-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOKVBQRZCEGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434525
Record name tert-butyl (piperidin-4-yloxy)-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144412-03-3
Record name tert-butyl (piperidin-4-yloxy)-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (piperidin-4-yloxy)-acetate typically involves the reaction of piperidine derivatives with tert-butyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of tert-butyl acetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems that allow for precise control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine or carboxylic acid.

Example: Acidic Hydrolysis

Reaction :
tert-butyl (piperidin-4-yloxy)-acetate+HCl (aq)(piperidin-4-yloxy)-acetic acid+isobutylene+CO2\text{tert-butyl (piperidin-4-yloxy)-acetate} + \text{HCl (aq)} \rightarrow \text{(piperidin-4-yloxy)-acetic acid} + \text{isobutylene} + \text{CO}_2

Conditions :

  • 37% aqueous HCl at room temperature for 15 minutes .

  • Quantitative yield observed in deprotection of structurally similar compounds .

Applications :

  • Critical for generating bioactive amines or carboxylic acids in drug candidates .

Nucleophilic Substitution Reactions

The piperidin-4-yloxy moiety acts as a nucleophile under basic conditions, enabling alkylation or arylation.

Example: Reaction with Aryl Halides

Reaction :
tert-butyl (piperidin-4-yloxy)-acetate+Ar-XBasetert-butyl (4-(Ar-oxy)piperidin-4-yloxy)-acetate\text{this compound} + \text{Ar-X} \xrightarrow{\text{Base}} \text{tert-butyl (4-(Ar-oxy)piperidin-4-yloxy)-acetate}

Conditions :

  • Potassium carbonate (K2_2CO3_3) in DMF at 95°C for 2.5–5 hours .

  • Yields: 45–89% depending on the electrophile .

Case Study :

  • Reaction with 2-fluoro-4-(methylsulfonyl)benzene yielded a pyridone derivative (45% yield) .

  • Substituted benzyl halides or aryl sulfonates are common electrophiles .

Coupling Reactions

The compound participates in multicomponent reactions (MCRs) and coupling with acid chlorides.

Example: Amide Bond Formation

Reaction :
tert-butyl (piperidin-4-yloxy)-acetate+RCOClBasetert-butyl (4-(RCO-amino)piperidin-4-yloxy)-acetate\text{this compound} + \text{RCOCl} \xrightarrow{\text{Base}} \text{tert-butyl (4-(RCO-amino)piperidin-4-yloxy)-acetate}

Conditions :

  • Triethylamine (TEA) or NaH in DMF/THF at 0–25°C .

  • Yields: 70–95% for structurally analogous compounds .

Applications :

  • Used to synthesize amide intermediates for kinase inhibitors .

Hydrogenation and Reductive Amination

The piperidine ring undergoes hydrogenation or reductive alkylation.

Example: Reductive Alkylation

Reaction :
tert-butyl (piperidin-4-yloxy)-acetate+RCHONaBH(OAc)3tert-butyl (4-(R-alkyl)piperidin-4-yloxy)-acetate\text{this compound} + \text{RCHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{tert-butyl (4-(R-alkyl)piperidin-4-yloxy)-acetate}

Conditions :

  • Sodium triacetoxyborohydride (STAB) in DCM at room temperature .

  • Yields: 80–90% for cyclobutyl or isobutyl derivatives .

Case Study :

  • Cyclobutyl ketone reacted with the piperidine nitrogen to form a tertiary amine (89% yield) .

Transesterification

The tert-butyl ester is converted to ethyl or methyl esters under acidic or basic conditions.

Reaction :
tert-butyl (piperidin-4-yloxy)-acetate+EtOHH2SO4ethyl (piperidin-4-yloxy)-acetate\text{this compound} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{ethyl (piperidin-4-yloxy)-acetate}

Conditions :

  • H2_2SO4_4 in ethanol at reflux .

  • Yields: >90% for analogous tert-butyl esters .

Table 2: Comparative Reactivity of Electrophiles

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
2-Fluoro-4-(MeSO2_2)benzeneNaHDMF130245
4-Cyanobenzoyl chlorideTEATHF0→25485
Cyclobutyl ketoneNaBH(OAc)3_3DCM251689

Key Findings

  • The tert-butyl group is strategically used for temporary protection, enabling selective functionalization of the piperidine ring .

  • Nucleophilic substitution at the piperidin-4-yloxy position is highly efficient under mild basic conditions .

  • Hydrogenation and reductive amination expand the utility of this compound in synthesizing complex amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (piperidin-4-yloxy)-acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:

  • Anticancer Agents : Preliminary studies indicate activity against specific cancer cell lines, suggesting its role in developing new cancer therapies.
  • Neuroprotective Agents : The piperidine component is known for influencing neurotransmitter pathways, making it a candidate for treating neurological disorders.

Biological Research

The compound is utilized in biochemical assays to study enzyme mechanisms and interactions with biological targets. Notable applications include:

  • Enzyme Inhibition Studies : It can act as an inhibitor or activator of specific enzymes, affecting their activity through binding to active or allosteric sites.
  • Pharmacokinetic Studies : Research has focused on its metabolic stability and pharmacokinetic profiles, which are crucial for drug development .

Case Study 1: Anticancer Activity

A study explored the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with IC50_{50} values in the low micromolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death. The compound improved cell viability and reduced markers of apoptosis, highlighting its potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl (piperidin-4-yloxy)-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The tert-butyl ester and piperidine-oxygen motif are common in intermediates for bioactive molecules. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Differences Applications Reference
Tert-butyl (piperidin-4-yloxy)-acetate C₁₁H₂₁NO₃ Tert-butyl ester, piperidin-4-yloxy 215.29 Reference compound Antibiotic intermediates
Methyl 2-(piperidin-4-yloxy)acetate hydrochloride C₈H₁₆ClNO₃ Methyl ester, piperidin-4-yloxy 217.67 Methyl ester (more labile), hydrochloride salt Solubility-enhanced derivatives
Ethyl N-Boc-piperidine-4-acetate C₁₄H₂₅NO₄ Ethyl ester, Boc-protected amine 283.36 Boc-protected amine, ethyl ester Peptide synthesis
tert-Butyl 4-formylpiperidine-1-carboxylate C₁₁H₁₉NO₃ Formyl group, Boc-protected piperidine 229.28 Formyl substituent at piperidine 4-position Aldehyde-based crosslinking reactions
tert-Butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate C₁₂H₂₄N₂O₂ Amino, methyl groups on piperidine 228.33 Amino and methyl substituents Targeted drug delivery systems

Reactivity and Stability

  • Tert-butyl esters (e.g., This compound ) exhibit superior stability under acidic and basic conditions compared to methyl or ethyl esters, making them ideal for multi-step syntheses .
  • Hydrochloride salts (e.g., Methyl 2-(piperidin-4-yloxy)acetate hydrochloride) enhance water solubility but may limit reactivity in non-polar environments .
  • Boc-protected amines (e.g., Ethyl N-Boc-piperidine-4-acetate ) prevent unwanted side reactions at the amine site, enabling selective deprotection .

Key Research Findings

Synthetic Efficiency : The tert-butyl group in This compound simplifies purification due to its volatility under acidic conditions (e.g., trifluoroacetic acid deprotection) .

Thermal Stability : Tert-butyl esters generally decompose at higher temperatures (>150°C), whereas methyl esters degrade at lower thresholds (~80°C), impacting storage and reaction design .

Biological Activity

Tert-butyl (piperidin-4-yloxy)-acetate (CAS: 144412-03-3) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C11H21NO3C_{11}H_{21}NO_3. The structural formula includes a tert-butyl group, a piperidine ring, and an acetate moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing piperidine moieties exhibit significant antimicrobial properties. Specifically, derivatives of piperidine have shown promising results against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated that compounds similar to this compound possess strong antitubercular activity with minimal cytotoxicity .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (µM)Activity Type
This compound8Antitubercular
Compound 3o8Antitubercular
Compound 9cLow µMAntiviral

Antiviral Activity

This compound has also been evaluated for antiviral activity. In vitro studies have shown that related compounds exhibit potent antiviral effects against chikungunya virus (CHIKV), with effective concentrations (EC50) in the low micromolar range. Notably, the N-Boc derivative of piperidine demonstrated significant antiviral activity, highlighting the potential for further development in antiviral therapies .

Table 2: Antiviral Activity Against CHIKV

CompoundEC50 (µM)Virus Strain
Compound 9b0.30CHIKV Venturini
Compound 9c0.50CHIKV Congo
This compoundLow µMCHIKV St Martin

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with piperidine structures often inhibit key enzymes involved in bacterial and viral replication.
  • Cell Membrane Disruption : Some derivatives can disrupt microbial cell membranes, leading to cell lysis.
  • Modulation of Host Immune Response : Certain piperidine derivatives may enhance the host's immune response against infections.

Case Studies

  • Antitubercular Efficacy : A study highlighted the efficacy of a compound similar to this compound in treating multi-drug resistant tuberculosis. The compound maintained good metabolic stability and showed favorable pharmacokinetic profiles in animal models, suggesting its potential as a pre-clinical candidate for tuberculosis treatment .
  • Antiviral Development : In another study, derivatives were synthesized and tested for their ability to inhibit CHIKV replication in human skin fibroblasts. The results indicated that modifications to the piperidine ring could enhance antiviral potency while reducing toxicity .

Q & A

Q. What are the optimal synthetic routes for Tert-butyl (piperidin-4-yloxy)-acetate, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound can be optimized using nucleophilic substitution or coupling reactions. For example, reacting piperidin-4-ol with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields (40–60%) . To improve yields:

  • Use anhydrous solvents and inert atmospheres to minimize hydrolysis of the tert-butyl group.
  • Employ catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity.
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of bromoacetate to piperidin-4-ol) to drive the reaction to completion .

Q. How should researchers handle purification and characterization of this compound to ensure high purity?

Methodological Answer: Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or diethyl ether. Key characterization steps:

  • NMR : Confirm the tert-butyl group (δ 1.4 ppm, singlet) and piperidine oxygen linkage (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from impurities, stereochemical variations, or assay conditions. To address this:

  • Reproduce assays : Use standardized protocols (e.g., fixed enzyme concentrations in kinase inhibition studies) .
  • Control for stereochemistry : Separate enantiomers via chiral HPLC and test individually .
  • Characterize impurities : LC-MS or GC-MS can identify byproducts (e.g., de-tert-butylated derivatives) that may interfere with activity .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Target identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by proteomic analysis .
  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations to determine competitive/non-competitive mechanisms .
  • Molecular docking : Model the compound’s interaction with receptors (e.g., GPCRs) using software like AutoDock Vina to predict binding modes .

Q. How does the tert-butyl group influence the physicochemical properties and reactivity of this compound compared to analogs?

Methodological Answer: The tert-butyl group enhances steric bulk and lipophilicity, as shown in comparative studies:

Compound LogP Solubility (mg/mL) Stability (t₁/₂ in PBS)
Tert-butyl derivative2.80.5>24 hours
Methyl analog1.23.26 hours
Ethyl analog1.52.112 hours

Data derived from structural analogs in .
The tert-butyl group improves metabolic stability but reduces aqueous solubility, necessitating formulation adjustments (e.g., co-solvents like DMSO) for in vivo studies .

Q. What experimental approaches are recommended for assessing the toxicity profile of this compound in preclinical research?

Methodological Answer:

  • In vitro assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) at 10–100 μM concentrations .
  • Genotoxicity : Use Ames test (bacterial reverse mutation assay) to evaluate mutagenic potential .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .

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